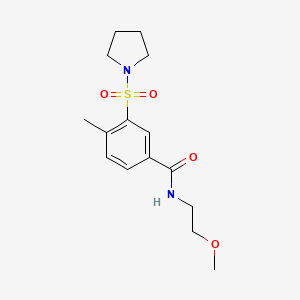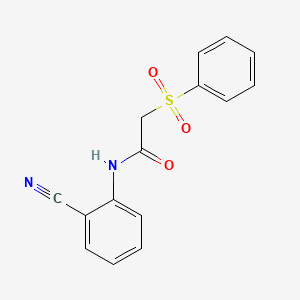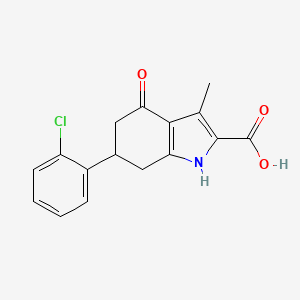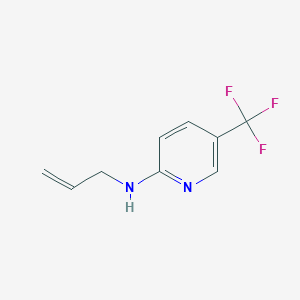
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of specific enzymes and signaling pathways. N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the activity of JAK2/STAT3 signaling pathway, which is involved in inflammation and cancer progression (Liu et al., 2019). N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide also inhibits the activity of lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and has been implicated in cancer and fibrosis (Li et al., 2018).
Biochemical and physiological effects:
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in different disease models. In a mouse model of acute lung injury, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide was found to reduce lung inflammation and improve lung function (Zhang et al., 2017). In a liver fibrosis model, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide was found to reduce collagen deposition and improve liver function (Li et al., 2018). In a cancer model, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide was found to inhibit tumor growth and induce apoptosis in cancer cells (Liu et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively stable and easy to handle, and its synthesis method is well-established. N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have low toxicity in animal models (Zhang et al., 2017). However, one limitation of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of interest is its potential therapeutic applications in other diseases such as rheumatoid arthritis and pulmonary fibrosis. Another direction is the development of more soluble derivatives of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide for easier use in experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide and its potential interactions with other signaling pathways.
In conclusion, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is well-established, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Zhang et al., 2017). N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells (Liu et al., 2019). Additionally, N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been investigated for its anti-fibrotic properties in liver fibrosis (Li et al., 2018).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-5-6-13(15(18)16-7-10-21-2)11-14(12)22(19,20)17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXTYDKNNIRCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238399.png)

![N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4238458.png)
![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)
![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)